molecular formula C12H12N2O3 B8626209 1-Acetyl-6-(acetoxymethyl)indazole

1-Acetyl-6-(acetoxymethyl)indazole

Cat. No.: B8626209
M. Wt: 232.23 g/mol
InChI Key: ZDZQXEZAVIAQPP-UHFFFAOYSA-N
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Description

1-Acetyl-6-(acetoxymethyl)indazole is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1-Acetyl-6-(acetoxymethyl)indazole serves as a lead compound in drug development, particularly for conditions involving inflammation and cancer. The presence of both acetyl and acetoxymethyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, indicating its potential as a biochemical probe in pharmacological studies.

Key Findings

  • Anticancer Activity : Similar indazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to inhibit certain kinases associated with cancer growth, suggesting that this compound may exhibit similar properties .
  • Inflammatory Processes : The compound's unique structure may allow it to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

The synthesis of this compound typically involves several steps that can be optimized through variations in reaction conditions such as temperature and solvent choice. The hydrolysis of the acetoxymethyl group can yield 1-acetylindazole and acetic acid, demonstrating its reactivity under different conditions.

Case Studies and Research Insights

Research into the pharmacological effects of indazole derivatives has provided insights into their mechanisms of action. For example, studies have shown that certain indazole compounds can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways, such as the Bcl2 family members and the p53/MDM2 pathway . This suggests that this compound could similarly influence these pathways, warranting further investigation.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(1-acetylindazol-6-yl)methyl acetate

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-12-5-10(7-17-9(2)16)3-4-11(12)6-13-14/h3-6H,7H2,1-2H3

InChI Key

ZDZQXEZAVIAQPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)COC(=O)C)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-(hydroxymethyl)-6-methyl-N-(methylcarbonyl)aniline (10.0 g, 45 mmol) (97) and potassium acetate (8.6 g, 88 mmol) in chloroform (300 mL), was added acetic anhydride (8.3 mL, 88 mmol), isoamylnitrite (35 mL, 300 mmol) and 18-crown-6 (1.5 g, 0.6 mmol) at room temperature. The reaction mixture was heated at its reflux temperature for 28 hours. The reaction mixture was diluted with methylene chloride (600 mL) and washed with saturated NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL). After drying (Na2SO4), the organic solvent was removed under vacuum to give a yellow oil which was purified by a flash chromatography on silica gel (85:15 hexane-ethyl acetate) to yield the title compound (98) (10.01 g, 95%). TLC Rf 0.47 (70:30 of hexane-ethyl acetate); MS (electrospray) 233 (M+1); 1H N MR (CDCl3) δ2.10 (s, 3H), 2.78 (s, 3H), 5.27 (s, 2H), 7.36 (d, 1H, J=8.0 Hz), 7.73 (d, 1H, J=8.0 Hz), 8.12 (s, 1H), 8.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline (10.0 g, 45 mmol) (3) and potassium acetate (8.6 g, 88 mmol) in chloroform (300 mL), was added acetic anhydride (8.3 mL, 88 mmol), isoamylnitrite (35 mL, 300 mmol) and 18-crown-6 (1.5 g, 0.6 mmol) at room temperature. The reaction mixture was heated at reflux for 28 hours. The reaction mixture was diluted with methylene chloride (600 mL) and washed with saturated NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL). After drying (Na2SO4), the organic solvent was removed under vacuum to give a yellow oil which was purified by a flash chromatography on silica gel (85:15 hexane-ethyl acetate) to yield the title compound (4) (10.01 g, 95%). TLC Rf 0.47 (70:30 of hexane-ethyl acetate); MS (electrospray) 233 (M+1); 1H N MR (CDCl3) δ2.10 (s, 3H), 2.78 (s, 3H), 5.27 (s, 2H), 7.36 (d, 1H, J=8.0 Hz), 7.73 (d, 1H, J=8.0 Hz), 8.12 (s, 1H), 8.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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